molecular formula C22H19ClN2O3 B2775803 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole CAS No. 282523-23-3

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole

Cat. No. B2775803
CAS RN: 282523-23-3
M. Wt: 394.86
InChI Key: BFSUBYRXVTYOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, abbreviated as 6-Cl-2-(4-MOP)-1-[(4-MOP)M]BI, is an organic compound belonging to the benzimidazole family. It is a heterocyclic aromatic compound composed of a benzene ring fused with an imidazole ring. 6-Cl-2-(4-MOP)-1-[(4-MOP)M]BI has been studied for its use in a variety of scientific research applications, including drug synthesis, materials science, and biochemistry.

Scientific Research Applications

DNA Binding and Cellular Applications

The synthetic dye Hoechst 33258, which is related to 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property has made it a valuable tool in cellular biology for DNA staining, facilitating chromosome and nuclear analysis, and flow cytometry. The Hoechst dyes, including its analogues, are employed in plant cell biology for visualizing chromosomes and nuclei, and in assessing nuclear DNA content. These compounds serve as a foundation for rational drug design due to their specific DNA interaction, which is also instrumental in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Research

Benzimidazole derivatives, including structures similar to 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, are prominent in medicinal chemistry due to their significant role in pharmacology. The hybrid compounds that combine benzimidazole units with other bioactive molecules, such as purines, have shown potential in anticancer research. These hybrids have been synthesized and tested for their in vitro anticancer activities, revealing opportunities for the development of novel therapeutic agents. The introduction of different substituents at specific positions on the benzimidazole core structure has been crucial in enhancing the anticancer activity of these compounds, making them valuable in the ongoing search for effective cancer treatments (Yimer & Fekadu, 2015).

Fungicidal and Anthelmintic Applications

The benzimidazole class, including compounds like 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, is extensively used in agriculture and veterinary medicine due to its fungicidal and anthelmintic properties. Research into these compounds' mode of action has revealed that they act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This insight comes from studies focusing on antifungal benzimidazoles and has significantly contributed to understanding the biological impact and mechanism of action of these compounds. Such knowledge is instrumental in the development of new fungicides and anthelmintic drugs, highlighting the versatility and importance of the benzimidazole class in both agricultural and medical science (Davidse, 1986).

properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-26-18-8-3-15(4-9-18)14-28-25-21-13-17(23)7-12-20(21)24-22(25)16-5-10-19(27-2)11-6-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSUBYRXVTYOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole

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